![molecular formula C20H15ClF2O3S B3035176 2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 303152-05-8](/img/structure/B3035176.png)
2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol
Overview
Description
The compound “2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol” is a complex organic molecule. It contains a sulfonyl group (-SO2-) attached to a 4-chlorophenyl group and two 4-fluorophenyl groups attached to a central carbon atom, which also bears an ethanol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings (phenyl groups) and the sulfonyl group. The presence of halogens (chlorine and fluorine) would also contribute to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group, the halogens, and the ethanol group could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group and the halogens could potentially affect properties such as polarity, solubility, and reactivity .Scientific Research Applications
- Sulphenone serves as a valuable building block in organic synthesis. Its structure includes both chlorophenyl and fluorophenyl groups, making it versatile for constructing complex molecules. Researchers use it to create novel compounds with specific functionalities .
Organic Synthesis and Building Blocks
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1,1-bis(4-fluorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2O3S/c21-16-5-11-19(12-6-16)27(25,26)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNYORROHQYNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)F)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201135486 | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-1,1-bis(4-fluorophenyl)-1-ethanol | |
CAS RN |
303152-05-8 | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303152-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[[(4-Chlorophenyl)sulfonyl]methyl]-4-fluoro-α-(4-fluorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201135486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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